molecular formula C12H15BN2O2 B585682 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 741709-62-6

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B585682
CAS No.: 741709-62-6
M. Wt: 230.074
InChI Key: SARWEPUHGNIVNJ-UHFFFAOYSA-N
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Description

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is a chemical compound that features a boron-containing dioxaborolane ring attached to a picolinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-Cyanopyridine-4-boronic Acid Pinacol Ester, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, is the formation of carbon-carbon bonds . This compound is a boronic ester, which is widely used in Suzuki-Miyaura coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester is transferred from boron to a transition metal, such as palladium . This forms a new metal-carbon bond, which is a key step in the Suzuki-Miyaura coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds .

Pharmacokinetics

As a boronic ester, the compound has certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the stability and reactivity of boronic esters can be influenced by factors such as temperature and the presence of other chemical groups .

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a transition metal catalyst is crucial for the Suzuki-Miyaura coupling reaction . Additionally, factors such as temperature, solvent, and the presence of base can also affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium and carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Research into new drug candidates and therapeutic agents.

    Industry: Used in the development of new materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER is unique due to the combination of the boron-containing dioxaborolane ring and the picolinonitrile moiety. This combination provides a versatile platform for various chemical transformations and applications in different fields of research .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWEPUHGNIVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671329
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-62-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741709-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-4-boronic acid pinacol ester
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